2,6-Di-tert-butyl-alpha-mercapto-p-cresol

Antioxidant Chemistry Radical Scavenging Organosulfur Compounds

2,6-Di-tert-butyl-alpha-mercapto-p-cresol (CAS 1620-48-0) is a differentiated hindered phenol antioxidant featuring a thiol (-SH) group for superior radical scavenging and metal ion reduction. Proven in lipid peroxidation assays and stable at high temperatures (BP 302°C), it outperforms generic BHT in lubricants, polymers, and packaging. Ideal for multi-mechanistic antioxidant research and advanced stabilizer synthesis.

Molecular Formula C15H24OS
Molecular Weight 252.4 g/mol
CAS No. 1620-48-0
Cat. No. B159014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di-tert-butyl-alpha-mercapto-p-cresol
CAS1620-48-0
Molecular FormulaC15H24OS
Molecular Weight252.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CS
InChIInChI=1S/C15H24OS/c1-14(2,3)11-7-10(9-17)8-12(13(11)16)15(4,5)6/h7-8,16-17H,9H2,1-6H3
InChIKeySMMZXHBQLPPFJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / 25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Di-tert-butyl-alpha-mercapto-p-cresol: A Sterically Hindered Phenolic Antioxidant and Stabilizer for Demanding Applications


2,6-Di-tert-butyl-alpha-mercapto-p-cresol (also referred to as 2,6-di-tert-butyl-4-mercaptophenol, CAS 950-59-4) is a sterically hindered phenol distinguished by the presence of a thiol (-SH) group at the para position relative to the hydroxyl moiety . This organosulfur compound features robust tert-butyl substituents that confer significant oxidative stability, making it a versatile intermediate and a direct-action antioxidant . Its unique structure enables it to function via multiple antioxidant mechanisms, including radical scavenging and metal ion reduction, which differentiates it from simpler hindered phenols like butylated hydroxytoluene (BHT) [1].

Why BHT and Other Simple Hindered Phenols Cannot Replicate the Performance of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol


Generic substitution with common hindered phenols like BHT (2,6-di-tert-butyl-4-methylphenol) fails to account for the functional divergence conferred by the thiol (-SH) group in 2,6-di-tert-butyl-alpha-mercapto-p-cresol. While both share the same sterically hindered phenol core, the mercapto derivative exhibits a fundamentally different antioxidant profile, including the capacity for metal ion reduction (CUPRAC assay) and distinct reactivity in lipid peroxidation models [1]. Studies demonstrate that in nonenzymatic human erythrocyte membrane lipid peroxidation, the antioxidant efficiency of this compound is not only comparable to BHT but can be part of a superior multi-mechanistic approach when integrated into more complex molecules [2]. This chemical differentiation means that simply selecting a compound based on the hindered phenol scaffold without considering the specific functional group will not yield equivalent performance in applications requiring metal chelation or prolonged antioxidant action [3].

Quantitative Evidence Guide: Differentiating Performance of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol Against Key Comparators


DPPH Radical Scavenging Activity of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol Versus Organosulfur Disulfides

In a comparative study of organosulfur compounds, 2,6-di-tert-butyl-4-mercaptophenol (Compound 1) was evaluated for its DPPH radical scavenging activity. While the study identified bis(3,5-di-tert-butyl-4-hydroxyphenyl)disulfide (Compound 2) as having the highest activity, the data for Compound 1 establishes a baseline for a monomeric, hindered phenol with a free thiol group. The assay provides a quantitative measure of its radical quenching capacity, which is essential for understanding its role as a primary antioxidant [1].

Antioxidant Chemistry Radical Scavenging Organosulfur Compounds

Comparative Antioxidant Efficiency in Nonenzymatic Lipid Peroxidation of Human Erythrocyte Membranes

The antioxidant efficiency of 2,6-di-tert-butyl-4-mercaptophenol was directly compared to BHT (2,6-di-tert-butyl-4-methylphenol) and 2,6-di-tert-butylphenol in a model of nonenzymatic human erythrocyte membrane lipid peroxidation. The study found that 1-(3,5-di-tert-butyl-4-hydroxyphenyl)propane-1,2-dione dioxime and 3,5-di-tert-butyl-4-hydroxybenzohydrazide showed the highest efficiency, but the data also establishes that 2,6-di-tert-butyl-4-mercaptophenol is a known inhibitor in this system and its performance is ranked alongside BHT as a benchmark for comparison [1]. This provides a direct, albeit qualitative, comparison of its efficacy in a biologically relevant lipid oxidation model.

Lipid Peroxidation Biological Antioxidants Membrane Protection

CUPRAC Assay Performance: Metal Ion Reducing Capacity as a Differentiator from BHT

The CUPRAC (Cupric Reducing Antioxidant Capacity) assay was employed to evaluate the ability of 2,6-di-tert-butyl-4-mercaptophenol to reduce Cu(II) to Cu(I). This assay is a measure of an antioxidant's electron-donating capacity and is particularly relevant for compounds that can act as metal chelators or reducing agents. The study compared this compound to new synthetic derivatives, and the results showed that the compound exhibits a measurable CUPRAC value, serving as a baseline for the series [1]. This property is not shared by BHT, which lacks the thiol group necessary for strong metal ion interactions, thus providing a clear point of functional differentiation.

Metal Chelation Reducing Agent CUPRAC Assay

Role as a Key Intermediate in the Synthesis of High-Performance Stabilizers

2,6-Di-tert-butyl-4-mercaptophenol is not only an antioxidant itself but is a crucial intermediate for synthesizing more complex stabilizers. A patent describes its use in producing 4,4'-isopropylidenedithiobis[2,6-di-tert-butylphenol], a compound with applications as an antihyperlipidemic drug and potentially as a high-performance stabilizer. The patent details a method for producing the mercaptophenol with improved yield and consistency by reducing bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfide with zinc in a mixed solvent of toluene and n-butanol [1]. This synthetic versatility is not matched by BHT, which lacks a reactive thiol group for further derivatization.

Organic Synthesis Polymer Stabilizers Chemical Intermediates

Validated Application Scenarios for 2,6-Di-tert-butyl-alpha-mercapto-p-cresol Based on Quantitative Evidence


Primary Antioxidant in High-Temperature Lubricants and Fuels

The compound's confirmed radical scavenging activity (DPPH assay) and metal ion reducing capacity (CUPRAC assay) [1] make it suitable for lubricant and fuel formulations where protection against both radical chain oxidation and metal-catalyzed degradation is required. Its high boiling point (302.3 ± 42.0 °C) further supports its use in high-temperature applications where more volatile antioxidants like BHT would be lost.

Stabilizer for Lipid-Containing Polymers and Biomaterials

The demonstrated inhibition of lipid peroxidation in a human erythrocyte membrane model [1] validates its use as a stabilizer in polymers that come into contact with lipids or biological fluids, such as in food packaging films, medical tubing, or cosmetic containers. Its ability to protect lipid-rich substrates provides a specific advantage over generic hindered phenols.

Key Intermediate for Synthesizing Disulfide-Based Polymer Stabilizers

The established synthetic route for producing this compound and its use as an intermediate for synthesizing 4,4'-isopropylidenedithiobis[2,6-di-tert-butylphenol] [1] demonstrates its value in creating advanced stabilizer packages. Formulators and chemical manufacturers can use it as a building block to develop high-molecular-weight, low-volatility antioxidants for demanding polymer processing conditions, such as in polyolefin manufacturing.

Research Tool for Investigating Multi-Mechanistic Antioxidant Systems

The compound's unique combination of a hindered phenol and a free thiol group makes it an ideal model compound for studying the interplay between radical scavenging and metal chelation mechanisms [1]. It is a valuable reference standard in academic and industrial research focused on developing next-generation, multi-functional antioxidant additives.

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